1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a complex organic compound that belongs to the class of urea derivatives. This compound features a dimethylphenyl group and a dioxaborolane moiety, which are significant for its chemical properties and potential biological activities. Urea derivatives are known for their diverse applications in pharmaceuticals and agrochemicals, often serving as intermediates in the synthesis of biologically active compounds.
The compound is synthesized through various methodologies involving nucleophilic aromatic substitution and other organic reactions. Research articles and patents provide insights into its synthesis and applications, indicating its relevance in medicinal chemistry and material science.
This compound can be classified as:
The synthesis of 1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea typically involves several key steps:
The reactions often require careful control of temperature and pH to optimize yields. Solvents like dichloromethane or ethyl acetate are commonly used for purification processes such as column chromatography.
Key data points include:
The compound can participate in various chemical reactions typical for urea derivatives:
Reactions are typically monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to assess purity and yield.
The mechanism of action for compounds like 1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea often involves:
Studies have shown that modifications in substituents significantly affect binding affinity and biological activity.
Thermal analysis may indicate decomposition temperatures, while spectroscopic methods help elucidate structural characteristics.
This boron-functionalized urea derivative represents a structurally sophisticated compound at the intersection of medicinal chemistry and organoboron research. Its molecular architecture combines a urea pharmacophore with a sterically shielded boronic ester, designed to leverage boron’s unique reactivity while maintaining metabolic stability. The compound exemplifies targeted molecular design for advanced applications in chemical biology and drug discovery, reflecting broader trends in organoboron chemistry [3].
Systematic Nomenclature:The compound follows IUPAC conventions for organoboron derivatives:
Accepted designations include:
Table 1: Comprehensive Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
IUPAC Name | 1-(2,4-Dimethylphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
CAS Registry Number | 2096994-84-0 |
Molecular Formula | C₂₁H₂₇BN₂O₃ |
SMILES Notation | O=C(NC1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1)NC3=CC=C(C)C=C3C |
Other Names | 3-(2,4-dimethylphenyl)-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Structural Significance:The molecule features three critical domains that define its chemical behavior:
The meta-substitution pattern on the boronate-bearing arene is particularly noteworthy, as it positions the bulky boronate group away from the urea’s hydrogen-bonding plane, minimizing electronic interference while maintaining conjugation. This design likely facilitates simultaneous engagement of both functional domains with biological targets.
The compound emerged as part of a broader renaissance in medicinal organoboron chemistry, driven by:
Table 2: Key Milestones in Boron-Containing Urea Development
Timeline | Development Phase | Significance |
---|---|---|
Pre-2010 | Boron drug proof-of-concept | Bortezomib validation of boron in targeted therapy |
2010-2015 | Synthetic methodology maturation | Chan-Lam amination advances enabling C–N bond formation under milder conditions |
2015-2020 | Structural diversification of boron-ureas | Exploration of ortho, meta, para-substitution patterns on aryl boronate moieties |
2020-Present | Targeted compound development (including 2096994-84-0) | Rational design optimizing hydrolytic stability and target engagement |
Synthetic Evolution of 2096994-84-0:The compound first appeared in supplier catalogs circa 2020–2021, indicating novel availability for research applications. Two principal routes likely enabled its synthesis:- Route A (Stepwise Assembly):1. Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline via Miyaura borylation of 3-bromoaniline2. Reaction with 2,4-dimethylphenyl isocyanate to form the urea linkage- Route B (Post-Functionalization):1. Preparation of 1-(2,4-dimethylphenyl)-3-(3-bromophenyl)urea2. Palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂)
The meta-borylated isomer (2096994-84-0) shows distinct advantages over para-substituted analogues (e.g., CAS 942609-64-5) in crystallinity and purification handling, likely due to reduced molecular symmetry. Commercial availability emerged through specialized suppliers (e.g., BLD Pharmatech, ChemScene, Laibo Chem) with ≥95% purity, typically packaged under inert conditions at 2–8°C due to boronate sensitivity [1] [2] [4].
Current Research Positioning:The compound serves primarily as:
Its emergence coincides with increased exploration of boron’s roles in green chemistry, environmental remediation, and sustainable agriculture, reflecting boron chemistry’s expanding scientific footprint [3].
Table 3: Commercial Availability Profile (as of 2025)
Supplier | Catalog Number | Purity | Packaging | Storage Conditions |
---|---|---|---|---|
BLD Pharmatech | Custom | >95% | 1g to 5g | Inert atmosphere, 2–8°C |
ChemScene | CS-0177637 | ≥97% | 100mg | Sealed in dry, 2–8°C |
Laibo Chem | LB583528BR | 95% | 1g, 50mg | Room temperature (shipped) |
Structural Analogs and Evolution:Significant structural variations developed alongside this compound include:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7